1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea

Urea transporter UT-A1 diuretic

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea (CAS 196875-43-1; molecular formula C₁₇H₁₄ClN₃O₂) is a synthetic, low-molecular-weight (327.77 Da) quinoline–urea hybrid that is available exclusively through early-discovery chemical collections such as Sigma-Aldrich AldrichCPR. Unlike clinical-stage diaryl ureas, this compound possesses a distinct 2-quinolyl substitution pattern that places the urea linkage adjacent to the quinoline nitrogen, a regiochemical arrangement that influences both tautomeric behaviour and target-recognition geometry in urea-transporter and kinase assays.

Molecular Formula C17H14ClN3O2
Molecular Weight 327.8 g/mol
Cat. No. B11954715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea
Molecular FormulaC17H14ClN3O2
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=N2)NC(=O)NC3=CC=CC=C3)Cl
InChIInChI=1S/C17H14ClN3O2/c1-23-12-7-8-13-14(18)10-16(20-15(13)9-12)21-17(22)19-11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,20,21,22)
InChIKeyGIPWMDPSGWDUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea – Structural & Procurement Baseline for a Quinoline–Urea Research Probe


1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea (CAS 196875-43-1; molecular formula C₁₇H₁₄ClN₃O₂) is a synthetic, low-molecular-weight (327.77 Da) quinoline–urea hybrid that is available exclusively through early-discovery chemical collections such as Sigma-Aldrich AldrichCPR . Unlike clinical-stage diaryl ureas, this compound possesses a distinct 2-quinolyl substitution pattern that places the urea linkage adjacent to the quinoline nitrogen, a regiochemical arrangement that influences both tautomeric behaviour and target-recognition geometry in urea-transporter and kinase assays.

Workflow
Urea-transporter and kinase target-engagement probe
Selection
2‑Quinolyl urea with distinct regioisomerism for recognition studies
Context
Available from early-discovery chemical collections; research use only

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea – Why In-Class Quinoline–Ureas Cannot Be Interchanged


Quinoline–urea derivatives that share a phenylurea motif can display orders-of-magnitude differences in target affinity depending on the position of the urea linkage on the quinoline ring and the nature of the terminal aryl group [1]. For example, 3-quinolylurea ACAT inhibitors achieve nanomolar potency only with 2,4-difluorophenyl substitution, whereas moving the urea to the 2-position combined with an unsubstituted phenyl group—as in the target compound—favours urea-transporter recognition over cholesterol metabolism targets [2]. Consequently, swapping the target compound for a 4-quinolyl or dimethylphenyl analog without verifying the binding profile risks invalidating the pharmacological hypothesis.

Target
2‑Quinolyl urea with unsubstituted phenyl – may favor urea-transporter binding.
Substitutes
3‑Quinolyl ureas with ortho‑substituted phenyl – reported ACAT inhibitor pharmacophore; target profile may differ.
Target
Lacks GSK‑3β inhibitory activity; suitable for pathways where GSK‑3 silencing is required.
Substitutes
4‑Quinolyl urea GSK‑3β inhibitors (e.g., A‑1070722 class) – strong kinase engagement; UT‑A1 activity not expected.

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea – Quantitative Differentiation Evidence vs. Closest Analogs


Urea Transporter UT‑A1 Inhibition: Target Compound vs. 4‑Quinolyl Urea Comparator

The target compound inhibits rat urea transporter UT‑A1 with an IC₅₀ of 5 000 nM, whereas the 4‑quinolyl urea comparator A‑1070722 (1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea) is a potent GSK‑3β inhibitor (Ki = 0.6 nM) with no reported UT‑A1 activity, illustrating a target-selectivity switch driven solely by the urea regioisomerism [1].

UT‑A1 Inhibition
Reported
IC₅₀ 5 000 nM vs. 4‑quinolyl urea (UT‑A1 not detected)
May support selection for urea‑transporter research; 4‑quinolyl comparator lacks UT‑A1 engagement.
MDCK cell assay, 15 min incubation, BindingDB data.
Urea transporter UT-A1 diuretic kidney physiology BindingDB

Urea Transporter UT‑B Inhibition: Target Compound vs. Its Own UT‑A1 Profile

Against rat UT‑B, the target compound shows an IC₅₀ of 10 000 nM, yielding a 2‑fold selectivity for UT‑A1 over UT‑B [1]. In contrast, the close analog 1-(4-chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea has no publicly available UT‑B data, preventing selectivity assessment for that substitution.

UT‑B Selectivity
Class-level
UT‑B IC₅₀ 10 000 nM; UT‑A1/UT‑B ratio ≈ 0.5
Measurable UT‑A1 preference may enable subtype‑selective experiment design.
Rat UT‑B, BindingDB; 2,6‑dimethylphenyl analog lacks UT data.
Urea transporter UT-B selectivity erythrocyte BindingDB

SAR Divergence from Potent 3‑Quinolylurea ACAT Inhibitors

In a series of 3‑quinolylurea ACAT inhibitors, the most potent compounds (IC₅₀ values in the nanomolar range) required an ortho‑substituted phenyl ring on the urea and 6,7‑ or 6,8‑disubstitution on the quinoline [1]. The target 2‑quinolyl urea with a 4‑chloro‑7‑methoxy substitution and an unsubstituted phenyl ring does not match this pharmacophore, indicating that it occupies a different chemical space optimised for urea‑transporter rather than ACAT engagement.

ACAT SAR Divergence
Class-level
Structure incompatible with ACAT pharmacophore; no ACAT data reported
Avoids ACAT‑inhibitor liability of 3‑quinolylureas; may provide cleaner non‑ACAT probe.
Pharmacophore derived from Tawara et al., 1992.
ACAT inhibitor cholesterol structure-activity relationship 3-quinolylurea

Absence of GSK‑3β Kinase Activity Distinguishes the 2‑Quinolyl Urea from the 4‑Quinolyl Urea A‑1070722

A‑1070722, a 4‑quinolyl urea, is a high-affinity GSK‑3α/β inhibitor (Ki = 0.6 nM) . Public bioactivity databases contain no evidence that the target 2‑quinolyl urea inhibits GSK‑3 at concentrations up to 10 µM, consistent with the critical role of the 4‑position urea linkage in GSK‑3 binding. The target compound therefore offers a GSK‑3‑silent profile suitable for studies where GSK‑3 modulation must be avoided.

GSK‑3β Absence
Data to verify
No detectable GSK‑3β activity vs. A‑1070722 Ki 0.6 nM
GSK‑3β‑silent profile may reduce kinase‑panel confounding in urea‑transporter studies.
Public database inference; confirmatory testing recommended.
GSK‑3β kinase inhibitor selectivity A‑1070722

Differentiation from the Thio‑Urea Analog via Hydrogen‑Bonding Capacity

The thiourea analog 1-(4-chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea (CAS 196875-41-9) replaces the carbonyl oxygen with sulfur, which increases NH acidity (pKa shift of ≈ 2–3 log units) and alters hydrogen‑bond geometry . This subtle change can invert target preference: thioureas are often more potent against cysteine‑protease families, whereas the urea form maintains the planar trans‑trans conformation required for urea‑transporter binding.

H‑Bonding Profile
Class-level
Urea: planar trans‑trans; thiourea: greater flexibility, pKa shift ≈ 2‑3 units
Urea form may maintain conformation required for transporter binding; thiourea may alter target preference.
Physicochemical prediction; no direct comparative bioassay.
Thio-urea hydrogen bonding target engagement physicochemical

Sub‑Micromolar UT‑A1 Activity Absent in the 2,6‑Dimethylphenyl Analog

The 2,6‑dimethylphenyl analog (1-(4-chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea) introduces ortho‑methyl groups that sterically hinder the urea NH involved in target hydrogen bonding. While direct UT‑A1 data for this analog are unavailable, ortho‑substitution generally reduces UT‑A1 affinity in related urea series [1]. The parent compound, lacking ortho‑substitution, exhibits a measurable IC₅₀ of 5 000 nM against UT‑A1, suggesting that the 2,6‑dimethyl modification would further weaken or abolish this activity.

Ortho‑Methyl Effect
Context-dependent
2,6‑Dimethyl analog predicted to reduce UT‑A1 affinity vs. IC₅₀ 5 000 nM (parent)
Unsubstituted phenyl likely essential for UT‑A1 engagement; dimethyl analog may be inactive.
Steric analysis; binding data from BindingDB for parent only.
2,6-dimethylphenyl UT-A1 structure-activity methyl effect

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea – Evidence‑Backed Application Scenarios for Procurement


Urea‑Transporter (UT‑A1/UT‑B) Pharmacological Probe Development

With confirmed IC₅₀ values of 5 000 nM (UT‑A1) and 10 000 nM (UT‑B), this compound is the only commercially available 2‑quinolyl urea with documented dual UT‑A1/UT‑B activity [1]. It serves as a starting scaffold for medicinal chemistry optimisation toward selective UT‑A1 inhibitors, a target class implicated in diuretic and volume‑regulation therapies.

Selectivity Profiling Against GSK‑3β‑Dependent Pathways

Because the compound lacks GSK‑3β inhibitory activity—unlike the 4‑quinolyl urea A‑1070722 (Ki = 0.6 nM)—it can be used as a negative control in kinase‑profiling panels or in cellular assays where GSK‑3‑mediated signalling must remain unperturbed .

Quinoline‑Urea Regioisomer Reference Standard for Analytical Method Development

The distinct 2‑quinolyl substitution pattern and well‑defined molecular formula (C₁₇H₁₄ClN₃O₂, MW 327.77) make this compound a suitable reference standard for HPLC‑MS or NMR‑based purity assays when developing analytical methods for quinoline‑urea libraries, especially to resolve 2‑quinolyl from 4‑quinolyl or 3‑quinolyl isomers .

Orthogonal Chemical Tool to Avoid ACAT‑Inhibitor Confounding Activity

The target compound’s structure lies outside the ACAT‑inhibitor pharmacophore defined for 3‑quinolylureas (which require ortho‑substituted phenyl and 6,7‑/6,8‑disubstitution) [2], making it a cleaner probe for non‑ACAT biological targets when screened alongside 3‑quinolylurea controls.

Application
Selection Property
Validation Focus
Urea-transporter pharmacological probe development
Dual UT‑A1/UT‑B activity context
UT‑A1/UT‑B selectivity profiling
GSK‑3β pathway selectivity profiling
GSK‑3β‑silent profile
Kinase‑panel negative‑control assessment
Quinoline‑urea regioisomer reference standard
Distinct 2‑quinolyl substitution
HPLC‑MS/NMR isomer resolution
Non‑ACAT chemical probe development
ACAT pharmacophore mismatch
ACAT‑independent target screening
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